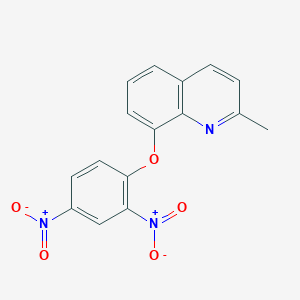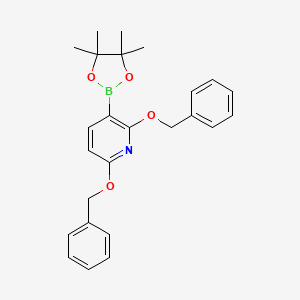![molecular formula C11H7NO3S2 B6296864 5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 181765-64-0](/img/structure/B6296864.png)
5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one, is a heterocyclic compound that has been studied extensively in recent years. It has a wide range of applications in scientific research, including as a synthetic intermediate, a catalyst, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. It has been used as a synthetic intermediate in the synthesis of various heterocyclic compounds, including thiazolidinones and 1,3-dioxolanes. Additionally, it has been used as a catalyst for the synthesis of various other compounds, such as 1,4-dihydropyridines and 1,3-dioxolanes. Furthermore, it has been studied as a potential therapeutic agent due to its ability to modulate cell signaling pathways and inhibit the growth of certain cancer cells.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed to act by modulating cell signaling pathways and inhibiting the growth of certain cancer cells. It has been shown to interact with various enzymes involved in cell signaling pathways, such as protein kinase C, and to inhibit the growth of certain cancer cells, such as prostate cancer cells.
Biochemical and Physiological Effects
5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential biochemical and physiological effects. It has been shown to modulate cell signaling pathways, inhibit the growth of certain cancer cells, and reduce inflammation. Additionally, it has been shown to have antioxidant and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be isolated and purified in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to consider the potential limitations of using 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one in lab experiments. It is highly toxic and can be difficult to handle safely. Additionally, it has a relatively short shelf life and can degrade quickly if not stored properly.
Direcciones Futuras
There are several potential future directions for the study of 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one. These include further study of its mechanism of action, its potential therapeutic applications, its biochemical and physiological effects, and its potential to be used as a synthetic intermediate or catalyst. Additionally, further research is needed to better understand the advantages and limitations of using 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one in lab experiments. Finally, additional research is needed to explore the potential of 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one is typically synthesized via a condensation reaction of 2-amino-4-thiazolidinone and 5-methyl-1,3-dioxol-4-ylmethylene. This reaction is carried out in an aqueous solution of sodium hydroxide at temperatures ranging from 80-90°C. The reaction is usually complete within 2-3 hours and yields a white solid that is readily isolated and purified.
Propiedades
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S2/c13-10-9(17-11(16)12-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCBEAPNPMOYEM-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)


![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)

